molecular formula C11H10O4 B8368395 2-Methylbenzylidenemalonic acid

2-Methylbenzylidenemalonic acid

Cat. No.: B8368395
M. Wt: 206.19 g/mol
InChI Key: ZXCRUOKKEYFRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzylidenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a benzylidene group substituted with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzylidenemalonic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzylidenemalonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbenzylidenemalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzylidenemalonic acid involves its interaction with various molecular targets. The benzylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Uniqueness

2-Methylbenzylidenemalonic acid is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity compared to other malonic acid derivatives.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-[(2-methylphenyl)methylidene]propanedioic acid

InChI

InChI=1S/C11H10O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

ZXCRUOKKEYFRRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=C(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 2-methylbenzaldehyde (39.6 g, 0.33 mol) and malonic acid (34.3 g, 0.33 mol). Heat at 90° C. for one hour, add 3.9 g of the aldehyde, and heat 6 hr. at 90°. Allow to cool, partition between diethyl ether and 1N NaOH, acidify the aqueous layer, filter off the solid, wash and dry to give the title compound as a beige solid, m.p. 197°-200°.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
3.9 g
Type
reactant
Reaction Step Three

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